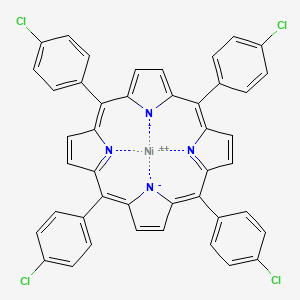![molecular formula C13H20N2O2 B14881031 3'-Cyclopropyl-8-azaspiro[bicyclo[3.2.1]octane-3,6'-[1,3]oxazinan]-2'-one](/img/structure/B14881031.png)
3'-Cyclopropyl-8-azaspiro[bicyclo[3.2.1]octane-3,6'-[1,3]oxazinan]-2'-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,3r,5S)-3’-cyclopropyl-8-azaspiro[bicyclo[321]octane-3,6’-[1,3]oxazinan]-2’-one is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3r,5S)-3’-cyclopropyl-8-azaspiro[bicyclo[3.2.1]octane-3,6’-[1,3]oxazinan]-2’-one typically involves a regio and diastereoselective strategy. One common method is the intramolecular [3 + 2] nitrone cycloaddition reaction. This reaction involves the use of vinylogous carbonates and N-substituted hydroxylamine hydrochlorides under catalyst-free conditions . Another approach involves the intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene followed by cyclopropane ring opening .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. Techniques like continuous flow synthesis and the use of automated reactors could be employed to scale up the production.
Chemical Reactions Analysis
Types of Reactions
(1R,3r,5S)-3’-cyclopropyl-8-azaspiro[bicyclo[3.2.1]octane-3,6’-[1,3]oxazinan]-2’-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the cyclopropyl and oxazinan rings.
Common Reagents and Conditions
Oxidizing Agents: m-Chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride.
Solvents: Dichloromethane, ethanol, and other organic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of epoxides, while reduction can yield alcohols or amines.
Scientific Research Applications
(1R,3r,5S)-3’-cyclopropyl-8-azaspiro[bicyclo[3.2.1]octane-3,6’-[1,3]oxazinan]-2’-one has several scientific research applications:
Medicinal Chemistry: This compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.
Materials Science: The bicyclic framework can be used to develop new materials with unique properties.
Biological Studies: It can be used as a probe to study various biological processes and interactions.
Mechanism of Action
The mechanism of action of (1R,3r,5S)-3’-cyclopropyl-8-azaspiro[bicyclo[3.2.1]octane-3,6’-[1,3]oxazinan]-2’-one involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into particular binding sites on proteins or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[3.2.1]octane Derivatives: These compounds share a similar bicyclic framework and are used in various applications.
Spiro Compounds: Compounds with spiro junctions exhibit unique chemical properties and are used in drug design and materials science.
Uniqueness
What sets (1R,3r,5S)-3’-cyclopropyl-8-azaspiro[bicyclo[3.2.1]octane-3,6’-[1,3]oxazinan]-2’-one apart is its combination of a cyclopropyl group with a spiro junction, providing a unique three-dimensional structure that can interact with biological targets in specific ways.
Properties
Molecular Formula |
C13H20N2O2 |
|---|---|
Molecular Weight |
236.31 g/mol |
IUPAC Name |
3-cyclopropylspiro[1,3-oxazinane-6,3'-8-azabicyclo[3.2.1]octane]-2-one |
InChI |
InChI=1S/C13H20N2O2/c16-12-15(11-3-4-11)6-5-13(17-12)7-9-1-2-10(8-13)14-9/h9-11,14H,1-8H2 |
InChI Key |
LOJVEGYJUOCADY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2CCC3(CC4CCC(C3)N4)OC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



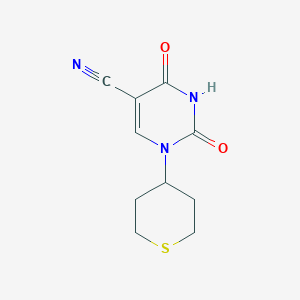
![2-Amino-4-(sec-butyl)-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B14880967.png)
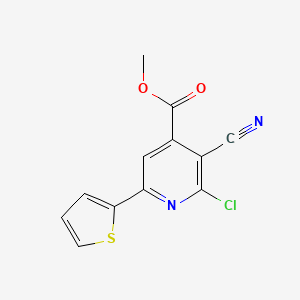
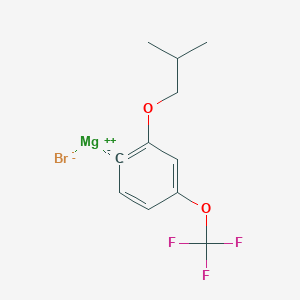
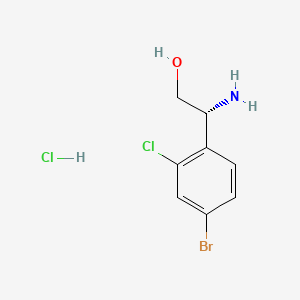
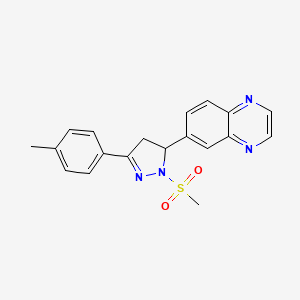
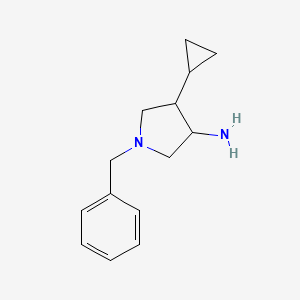
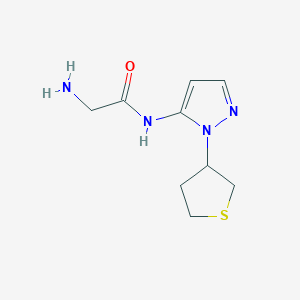
![3-bromo-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide](/img/structure/B14881009.png)
![(4-(Benzo[d]thiazol-2-yl)piperidin-1-yl)(benzofuran-2-yl)methanone](/img/structure/B14881011.png)
![2-[(Z)-(4-hydroxy-3-methylphenyl)-(3-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonic acid](/img/structure/B14881021.png)
